molecular formula C17H19NO5S B1387667 4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207606-17-4

4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Katalognummer: B1387667
CAS-Nummer: 1207606-17-4
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: WQJGFIOLHLHLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Significance in Sulfonamide Chemistry

4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid belongs to the aryl sulfonamide class, a subset of sulfonamides distinguished by sulfur atoms bonded to both an aryl group and an amine. Its core structure adheres to the general sulfonamide formula R-SO₂-NR'R'' , where R is an aryl group (2-ethoxyphenyl), R' is a methylsulfonyl group, and R'' is a benzoic acid-linked methylene chain.

The compound’s significance lies in its dual functional group arrangement :

  • Benzoic acid moiety : Provides carboxylic acid functionality, enabling hydrogen bonding and solubility modulation.
  • Sulfonamide group : Acts as a pharmacophore in drug design, influencing binding to target proteins via hydrogen bonding and steric interactions.

This structural configuration aligns with aryl sulfonamides used in CCR9 receptor antagonism and inflammatory disease research , as demonstrated in patents exploring sulfonamide derivatives for therapeutic applications.

Historical Development of Aryl Sulfonamide Derivatives

The evolution of sulfonamide chemistry began with sulfanilamide (1932), the first antibiotic, followed by derivatives optimized for reduced toxicity and enhanced efficacy. Key milestones include:

Period Development Significance
1930s–1950s Synthesis of sulfonamide antibiotics (e.g., sulfadiazine, sulfamethoxazole) Established sulfonamides as foundational antimicrobial agents.
1980s–2000s Design of non-antibacterial sulfonamides (e.g., celecoxib) Expanded applications to anti-inflammatory and oncological therapies.
2000s–Present Aryl sulfonamides for targeted therapy (e.g., CCR9 antagonists) Patents highlight their utility in modulating immune responses.

Aryl sulfonamides like this compound reflect modern trends toward target-specific derivatives , leveraging substituents (e.g., ethoxy groups) to optimize pharmacokinetic properties.

Structural Overview and Functional Group Arrangement

The compound’s structure comprises three key components :

  • Benzoic acid backbone :

    • A benzene ring substituted with a carboxylic acid group at the para position.
    • Linked via a methylene (-CH₂-) bridge to the sulfonamide group.
  • Sulfonamide group :

    • A sulfonyl (SO₂) bridge connecting the amine nitrogen to a methylsulfonyl group and a 2-ethoxyphenyl moiety.
    • The 2-ethoxyphenyl substituent introduces lipophilic character , potentially enhancing membrane permeability.
  • Ethoxyphenyl substituent :

    • An ethoxy (-OCH₂CH₃) group at the ortho position of the phenyl ring, contributing to steric bulk and electronic effects.

SMILES Representation :
CCOC1=CC=CC=C1N(S(C)(=O)=O)CC2=CC=C(C(O)=O)C=C2

Current Research Landscape and Knowledge Gaps

While the compound itself is not extensively studied, its structural analogs and sulfonamide derivatives are active areas of research:

Research Focus Key Findings Relevance
Antibacterial Activity Eco-friendly synthesis of aryl sulfonamides with yields up to 92%. Demonstrates scalable production methods for sulfonamide derivatives.
CCR9 Antagonism Aryl sulfonamides inhibit CCR9-mediated inflammation in preclinical models. Suggests potential for treating autoimmune diseases (e.g., Crohn’s disease).
Enzyme Inhibition Sulfonamides modulate targets like steroid sulfatase in cancer therapy. Highlights dual-targeting strategies (e.g., aromatase/steroid sulfatase inhibitors).

Knowledge Gaps :

  • Pharmacokinetic Data : Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
  • Target Specificity : Limited data on interactions with specific receptors or enzymes.
  • Structure-Activity Relationships (SAR) : Role of the 2-ethoxyphenyl group in binding affinity and selectivity requires elucidation.

Eigenschaften

IUPAC Name

4-[(2-ethoxy-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-16-7-5-4-6-15(16)18(24(2,21)22)12-13-8-10-14(11-9-13)17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJGFIOLHLHLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid, with the CAS Number 1207606-17-4, is a synthetic compound that exhibits potential biological activities due to its unique structural attributes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₉N₁O₅S, with a molecular weight of approximately 349.41 g/mol. The compound features a benzoic acid moiety linked to a 2-ethoxyphenyl group through a methylsulfonylamino functional group. This structural configuration suggests significant potential for interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. For instance, studies have indicated that similar sulfonamide derivatives can inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The presence of the ethoxyphenyl group may allow for interaction with specific receptors, influencing signaling pathways related to cellular growth and apoptosis.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related diseases.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

Activity Type Description
Cytotoxicity Exhibits selective cytotoxicity against tumorigenic cell lines while sparing non-tumorigenic cells.
Anti-inflammatory Effects Potential to reduce inflammation markers in vitro, suggesting applications in inflammatory diseases.
Antimicrobial Properties Preliminary data indicate activity against certain bacterial strains, warranting further investigation.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant growth inhibition at concentrations as low as 10 µM, particularly in hepatocellular carcinoma cells, while exhibiting minimal toxicity to normal liver cells .
  • Mechanistic Studies : Further investigations revealed that the compound could modulate signaling pathways involved in cell survival and apoptosis. Notably, it was found to alter the phosphorylation status of key proteins involved in these pathways, suggesting a mechanism through which it exerts its biological effects .
  • Comparison with Similar Compounds : Comparative studies with structurally related compounds highlighted the unique efficacy of this compound in targeting specific cancer cell lines. This differentiation underscores its potential as a lead compound for further drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of sulfonamide-substituted benzoic acids, which differ in substituents on the phenyl ring, sulfonyl groups, or additional functional moieties. Below is a detailed comparison with structurally similar compounds:

Substituent Position Variations

  • 4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid (QY-8009): Structural Difference: The ethoxy group is para-substituted (4-ethoxyphenyl) instead of ortho (2-ethoxyphenyl).

Substituent Type Variations

  • 4-{[(3-Methylphenyl)(methylsulfonyl)amino]methyl}benzoic acid: Structural Difference: A methyl group replaces the ethoxy group on the phenyl ring. Impact: Increased hydrophobicity due to the methyl group may improve membrane permeability but reduce aqueous solubility.
  • 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid: Structural Difference: Chlorine atoms at positions 2 and 3 on the phenyl ring. However, increased molecular weight (374.26 g/mol) and lipophilicity may affect pharmacokinetics .

Sulfonamide Group Modifications

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Structural Difference: Lacks the methylsulfonyl group; instead, a tosyl (p-toluenesulfonyl) group is attached. Crystallographic studies reveal dimer formation via O–H···O hydrogen bonds, a common feature in carboxylic acids .
  • 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid: Structural Difference: A methoxy group is para-substituted on the phenyl ring.

Physicochemical Comparison

Property Target Compound (2-Ethoxy) 4-Ethoxy Analog 3-Methylphenyl Analog 2,3-Dichlorophenyl Analog
Molecular Weight (g/mol) 349.40 349.40 319.38 374.26
LogP (Predicted) ~2.5 ~2.3 ~3.0 ~3.8
Solubility Low in water Moderate in DMSO Low in water Very low in water

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution reactions, similar to other sulfonamide benzoic acids .
  • Crystallography : Benzoic acid derivatives often form dimeric motifs via O–H···O interactions, influencing their solid-state properties and solubility .

Q & A

Q. What are the common synthetic routes for preparing 4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the sulfonamide moiety. For example, the methylsulfonyl group can be introduced via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., anhydrous K₂CO₃ in 2-ethoxy ethanol as a solvent). Subsequent coupling of intermediates, such as 2-ethoxyaniline derivatives, to the benzoic acid core is achieved using catalysts like Cu₂O/Cu (Ullmann-type coupling) . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction time (1–24 hours) and temperature (45–100°C) .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional group integrity. For instance, the methoxy group (δ ~3.8 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm) are key markers .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • Melting point analysis : Consistency with literature values (e.g., 180–220°C) ensures purity .
  • TLC : Monitors reaction progress using hexane/EtOH (1:1) as a mobile phase .

Q. How can researchers assess the compound’s solubility and stability?

Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (hexane) via gravimetric methods. Stability studies involve accelerated degradation under varying pH (1–13), temperature (25–60°C), and light exposure, with HPLC tracking decomposition products .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?

Discrepancies in NMR shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Researchers should:

  • Replicate conditions (solvent, concentration) from conflicting studies.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
  • Compare computational predictions (DFT-based chemical shift calculations) with experimental data .

Q. What strategies optimize reaction yields for large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Transition metals (Cu, Pd) or organocatalysts for C–N bond formation .
  • Solvent selection : High-boiling solvents (2-ethoxy ethanol) improve reflux efficiency .
  • Stepwise purification : Precipitating intermediates (e.g., via acidification) reduces losses .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) identifies optimal conditions .

Q. How can researchers design assays to evaluate biological activity (e.g., enzyme inhibition)?

  • Target selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase).
  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis).
  • Structural analysis : Molecular docking (AutoDock Vina) predicts binding modes, guided by the compound’s sulfonamide and benzoic acid moieties .

Q. What are the key considerations for handling data contradictions in degradation studies?

Conflicting degradation pathways (e.g., hydrolysis vs. oxidation) require:

  • Controlled experiments : Isolate variables (O₂ exposure, UV light).
  • Advanced analytics : LC-MS/MS identifies degradation products (e.g., benzoic acid derivatives or sulfonic acids) .
  • Computational modeling : Predict degradation routes using software like SPARC or ACD/Percepta .

Q. How can substituent modifications (e.g., replacing methoxy with ethoxy) impact bioactivity?

  • SAR studies : Synthesize analogs (e.g., 2-ethoxy → 2-hydroxy) and compare IC₅₀ values.
  • LogP calculations : Assess lipophilicity changes (e.g., ethoxy increases LogP by ~0.5) to correlate with membrane permeability .
  • Crystallography : Resolve ligand-enzyme co-crystals to map substituent interactions .

Methodological Guidance

Q. What protocols validate the compound’s purity for pharmacological studies?

  • HPLC-DAD : Use C18 columns (ACN/water gradient) with ≥95% purity thresholds.
  • Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values.
  • Residual solvent testing : GC-MS detects traces of 2-ethoxy ethanol or DMF .

Q. How can computational tools aid in predicting reactivity or toxicity?

  • ADMET prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability) and toxicity (AMES test predictions) .
  • Reactivity modeling : DFT (Gaussian 09) calculates Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.